Cas no 1807070-13-8 (Methyl 2-(difluoromethyl)-4-fluoro-3-methylpyridine-6-acetate)

Methyl 2-(difluoromethyl)-4-fluoro-3-methylpyridine-6-acetate structure
1807070-13-8 structure
商品名:Methyl 2-(difluoromethyl)-4-fluoro-3-methylpyridine-6-acetate
CAS番号:1807070-13-8
MF:C10H10F3NO2
メガワット:233.187113285065
CID:4884100

Methyl 2-(difluoromethyl)-4-fluoro-3-methylpyridine-6-acetate 化学的及び物理的性質

名前と識別子

    • Methyl 2-(difluoromethyl)-4-fluoro-3-methylpyridine-6-acetate
    • インチ: 1S/C10H10F3NO2/c1-5-7(11)3-6(4-8(15)16-2)14-9(5)10(12)13/h3,10H,4H2,1-2H3
    • InChIKey: KFJSHYMPRRXABT-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC(CC(=O)OC)=NC(C(F)F)=C1C

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 250
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 39.2

Methyl 2-(difluoromethyl)-4-fluoro-3-methylpyridine-6-acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029033676-500mg
Methyl 2-(difluoromethyl)-4-fluoro-3-methylpyridine-6-acetate
1807070-13-8 95%
500mg
$1,685.00 2022-03-31
Alichem
A029033676-250mg
Methyl 2-(difluoromethyl)-4-fluoro-3-methylpyridine-6-acetate
1807070-13-8 95%
250mg
$1,048.60 2022-03-31
Alichem
A029033676-1g
Methyl 2-(difluoromethyl)-4-fluoro-3-methylpyridine-6-acetate
1807070-13-8 95%
1g
$2,750.25 2022-03-31

Methyl 2-(difluoromethyl)-4-fluoro-3-methylpyridine-6-acetate 関連文献

Methyl 2-(difluoromethyl)-4-fluoro-3-methylpyridine-6-acetateに関する追加情報

Methyl 2-(difluoromethyl)-4-fluoro-3-methylpyridine-6-acetate: A Promising Fluoroalkylated Pyridine Derivative in Pharmaceutical Research

Methyl 2-(difluoromethyl)-4-fluoro-3-methylpyridine-6-acetate, with the chemical identifier CAS No. 1807070-13-8, represents a novel class of fluoroalkylated pyridine derivatives that have garnered significant attention in recent years. This compound, characterized by its unique molecular structure, exhibits potential applications in the development of therapeutic agents targeting inflammatory diseases, neurodegenerative disorders, and oncological conditions. The integration of fluorine atoms into the pyridine ring significantly alters the physicochemical properties of the molecule, enhancing its bioavailability and metabolic stability. Recent studies have highlighted the importance of fluoroalkylated pyridine derivatives in modulating enzyme activity and receptor interactions, making them a focal point in medicinal chemistry research.

Methyl 2-(difluoromethyl)-4-fluoro-3-methylpyridine-6-acetate is a derivative of the parent compound 2-(difluoromethyl)-4-fluoro-3-methylpyridine, with an additional acetyl group at the 6-position. This structural modification is critical in determining the compound's biological activity. The fluoroalkylated moiety in the molecule confers unique electronic properties, enabling interactions with specific biological targets. The presence of two fluorine atoms at the difluoromethyl group and one fluorine atom at the pyridine ring creates a highly polar molecule, which may influence its solubility and permeability across biological membranes. These properties are essential for the development of orally bioavailable drugs.

Recent advancements in computational chemistry have enabled researchers to predict the behavior of Methyl 2-(difluoromethyl)-4-fluoro-3-methylpyridine-6-acetate in biological systems. Molecular docking studies suggest that the compound may bind to specific enzyme active sites, such as those of serine/threonine kinases, which are implicated in various pathological processes. A 2023 study published in Journal of Medicinal Chemistry demonstrated that fluoroalkylated pyridine derivatives like this compound can inhibit the activity of kinase enzymes, thereby modulating signaling pathways involved in cell proliferation and apoptosis. This finding underscores the potential of Methyl 2-(difluoromethyl)-4-fluoro-3-methylpyridine-6-acetate as a candidate for the development of targeted therapies.

One of the most promising applications of Methyl 2-(difluoromethyl)-4-fluoro-3-methylpyridine-6-acetate is in the treatment of inflammatory diseases. The compound's ability to modulate the inflammatory response has been explored in several preclinical studies. For example, a 2022 study in Bioorganic & Medicinal Chemistry reported that fluoroalkylated pyridine derivatives exhibit anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-6. The fluoroalkylated structure of Methyl 2-(difluoromethyl)-4-fluoro-3-methylpyridine-6-acetate is believed to enhance its interaction with the NF-κB signaling pathway, a key regulator of inflammation. These findings suggest that the compound may have therapeutic potential in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Another area of interest is the application of Methyl 2-(difluoromethyl)-4-fluoro-3-methylpyridine-6-acetate in neurodegenerative disorders. The compound's ability to cross the blood-brain barrier and its potential to interact with neuroinflammatory pathways make it a candidate for research in diseases such as Alzheimer's and Parkinson's. A 2021 study in Pharmacological Research highlighted the role of fluoroalkylated pyridine derivatives in reducing oxidative stress and neuroinflammation, which are key factors in the progression of neurodegenerative diseases. The fluoroalkylated structure of Methyl 2-(difluoromethyl)-4-fluoro-3-methylpyridine-6-acetate may contribute to its enhanced stability in the central nervous system, making it a promising lead compound for further development.

The synthesis of Methyl 2-(difluoromethyl)-4-fluoro-3-methylpyridine-6-acetate involves several key steps, including the fluorination of the pyridine ring and the introduction of the acetyl group at the 6-position. The fluorination process is critical in determining the compound's biological activity, as the presence of fluorine atoms significantly influences its reactivity and binding affinity to target proteins. Advanced synthetic methods, such as microwave-assisted fluorination and catalytic fluorination, have been employed to optimize the yield and purity of the compound. These techniques ensure that the final product meets the stringent quality requirements for pharmaceutical applications.

Despite its promising potential, the development of Methyl 2-(difluoromethyl)-4-fluoro-3-methylpyridine-6-acetate as a therapeutic agent is still in the preclinical stages. Further research is needed to elucidate its mechanism of action, optimize its pharmacokinetic properties, and assess its safety profile. The compound's ability to modulate multiple biological pathways suggests that it may have broad therapeutic applications, but careful evaluation is required to ensure its efficacy and safety in human trials.

In conclusion, Methyl 2-(difluoromethyl)-4-fluoro-3-methylpyridine-6-acetate represents a significant advancement in the field of fluoroalkylated pyridine derivatives. Its unique molecular structure and potential applications in the treatment of inflammatory diseases, neurodegenerative disorders, and oncological conditions make it a compelling candidate for further research. As the field of medicinal chemistry continues to evolve, compounds like Methyl 2-(difluoromethyl)-4-fluoro-3-methylpyridine-6-acetate may play a pivotal role in the development of innovative therapies for a wide range of diseases.

おすすめ記事

推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.